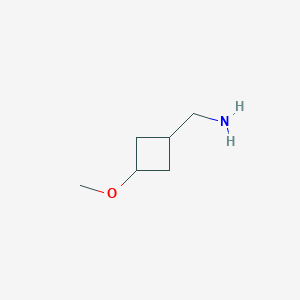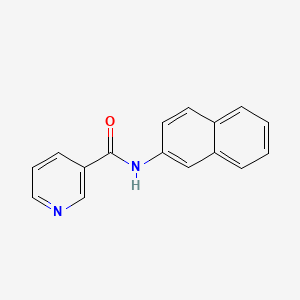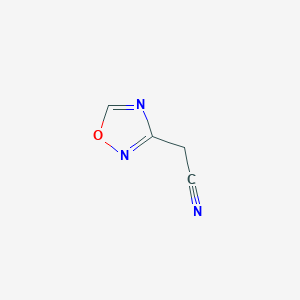
(3-Methoxycyclobutyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Methoxycyclobutyl)methanamine” is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.18 . It is typically in an oil form .
Molecular Structure Analysis
The InChI code for “(3-Methoxycyclobutyl)methanamine” is 1S/C6H13NO/c1-8-6-2-5(3-6)4-7/h5-6H,2-4,7H2,1H3 . This code can be used to generate a 2D structure of the molecule.Physical And Chemical Properties Analysis
“(3-Methoxycyclobutyl)methanamine” is an oil at room temperature .Applications De Recherche Scientifique
Analytical Characterization of Psychoactive Arylcyclohexylamines :
- A study by De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines, including (3-Methoxycyclobutyl)methanamine, using gas chromatography, mass spectrometry, nuclear magnetic resonance, and other methods. They also developed a method for the analysis of these compounds in biological fluids like blood and urine (De Paoli et al., 2013).
Synthesis and Application in Medicinal Chemistry :
- Research by Yang and Xu (2010) developed a method for synthesizing highly enantiomerically enriched α-aryl 2- or 3-indolyl-methanamines, which includes derivatives of (3-Methoxycyclobutyl)methanamine. These compounds have potential applications in medicinal chemistry (Yang & Xu, 2010).
Synthesis of Antimicrobial Quinoline Derivatives :
- Thomas, Adhikari, and Shetty (2010) synthesized a series of methanamine derivatives with antimicrobial properties. These derivatives were effective against various pathogenic strains, indicating potential applications in developing new antimicrobial agents (Thomas, Adhikari & Shetty, 2010).
Analytical Characterization for Forensic Applications :
- Wallach et al. (2016) conducted studies to aid in the identification of arylcyclohexylamines as substances of abuse. They synthesized and characterized several derivatives, including (3-Methoxycyclobutyl)methanamine, for forensic applications (Wallach et al., 2016).
Investigation of Methoxytyramine in Neuropharmacology :
- A study by Heal, Frankland, and Buckett (1990) developed a method to measure 3-methoxytyramine, a metabolite related to (3-Methoxycyclobutyl)methanamine, in rat brain. This research has implications for understanding dopamine metabolism and function in the brain (Heal, Frankland & Buckett, 1990).
Neurological and Psychiatric Disorder Research :
- Mena, Aguado, and Yébenes (1984) studied the levels of monoamine metabolites, including those related to (3-Methoxycyclobutyl)methanamine, in human cerebrospinal fluid. This research is significant for clinical interest in neurological and psychiatric disorders (Mena, Aguado & Yébenes, 1984).
Drug Interaction Studies :
- Di Giulio et al. (1978) investigated the effects of various drugs on dopamine metabolites, including 3-methoxytyramine, a related compound to (3-Methoxycyclobutyl)methanamine. This research is crucial for understanding drug interactions at the level of dopaminergic neurons (Di Giulio et al., 1978).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H226 (flammable liquid and vapor), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) . Precautionary statements include P210 (keep away from heat/sparks/open flames/hot surfaces), P233 (keep container tightly closed), P240 (ground/bond container and receiving equipment), among others .
Propriétés
IUPAC Name |
(3-methoxycyclobutyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-6-2-5(3-6)4-7/h5-6H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUZEDMZPGYKFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxycyclobutyl)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-N,N-dimethyl-1-ethanamine](/img/structure/B2828919.png)
![2-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2828920.png)
![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B2828924.png)
![3-(2-chlorobenzyl)-5-(2,5-dimethylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2828926.png)






![(1R,2R)-2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2828937.png)
![3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2828938.png)
![(NE)-N-[(1,5-dimethylimidazol-2-yl)methylidene]hydroxylamine](/img/structure/B2828940.png)
![N-[2-(6-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]prop-2-enamide](/img/structure/B2828942.png)